Product packaging for Difluoroacetylene(Cat. No.:CAS No. 689-99-6)

Difluoroacetylene

Cat. No.: B1210905
CAS No.: 689-99-6
M. Wt: 62.02 g/mol
InChI Key: BWTZYYGAOGUPFQ-UHFFFAOYSA-N
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Description

Contextualization within Perfluorocarbon Chemistry

Perfluorocarbons, compounds composed solely of carbon and fluorine, are generally known for their exceptional chemical and thermal stability, low surface energy, and inertness. This stability is largely attributed to the high strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry, and the shielding effect of fluorine atoms around the carbon backbone. acs.org However, the introduction of unsaturation, such as double or triple bonds, into perfluorocarbon structures significantly alters their reactivity. Perfluoroalkenes and perfluoroalkynes, including difluoroacetylene, are considerably more reactive than their saturated perfluorocarbon counterparts and even their hydrocarbon analogues. acs.orgencyclopedia.pub this compound, as a simple perfluoroalkyne, serves as a critical model for understanding how extensive fluorination influences the electronic structure and reactivity of unsaturated systems. The high electronegativity of fluorine atoms in this compound withdraws electron density, making the triple bond electron-deficient and susceptible to nucleophilic attack, a stark contrast to the electrophilic character often observed in hydrocarbon alkynes. guidechem.com

Significance as a Fundamental Chemical Entity

The significance of this compound as a fundamental chemical entity stems from its unique structural and electronic properties. Its linear geometry, confirmed by spectroscopic and computational methods, along with the presence of a strong carbon-carbon triple bond, makes it an intriguing subject for theoretical studies aimed at understanding bonding. wikipedia.org Researchers have explored novel descriptions of the carbon-carbon triple bond, suggesting that in molecules like this compound, a "bent bond" model might be energetically favoured over the traditional sigma (σ) and pi (π) bond combination. aps.org

As an electron-deficient alkyne, this compound is a valuable building block in organic synthesis and materials science. Its reactivity allows it to participate in various chemical transformations, including cycloaddition and substitution reactions, leading to the formation of complex fluorinated heterocycles and vinylidene derivatives. Furthermore, its potential as a monomer for fluoropolymers, analogous to polyacetylene, has been a focus of research, with theoretical studies suggesting that poly(this compound) could exhibit desirable electronic properties, such as n-type conductivity. bilkent.edu.tr

Overview of Research Trajectories

The scientific journey of this compound began with its tentative identification in 1959 during pyrolysis studies of disodium (B8443419) tetrafluorosuccinate. Early research efforts were fraught with challenges due to the compound's inherent instability and tendency for explosive decomposition, often yielding low quantities and hazardous byproducts. wikipedia.org

Significant advancements in isolation and characterization techniques, particularly in the 1990s, revolutionized the study of this compound. The development of high-resolution infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, coupled with matrix isolation and cryogenic trapping methods, enabled precise determination of its molecular structure and reactivity.

Key research trajectories have focused on:

Synthesis and Characterization: Developing more controlled and efficient synthetic routes, such as laser-induced decomposition of precursors like trans-1,2-difluorodiiodoethene, while managing impurities and explosion risks.

Reactivity Studies: Investigating its participation in cycloaddition reactions, such as [3+2] cycloadditions, where its electron-deficient nature leads to low activation enthalpies and zwitterionic-type reaction mechanisms. researchgate.netedu.krdresearchgate.net

Polymer Science: Exploring its potential as a monomer for novel conducting polymers analogous to polyacetylene, with theoretical predictions of tunable electronic properties. bilkent.edu.tr

Theoretical Chemistry: Employing quantum chemical calculations to elucidate its electronic structure, bonding, reaction mechanisms, and the properties of its derived polymers. aps.orgbilkent.edu.trresearchgate.net Studies on electron collision cross-sections are also relevant for applications in plasma and atmospheric chemistry. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2F2 B1210905 Difluoroacetylene CAS No. 689-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoroethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F2/c3-1-2-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTZYYGAOGUPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218978
Record name Difluoroacetylene
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Molecular Weight

62.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689-99-6
Record name Ethyne, difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=689-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyne, difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluoroacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Investigations of Difluoroacetylene

Electronic Structure Elucidation

The electronic structure of difluoroacetylene has been extensively studied using various quantum chemical methods to understand its geometry, bonding, and the influence of fluorine substituents.

Table 1: Molecular Geometry and Bond Properties of this compound

PropertyValueMethod/Source
Molecular FormulaC₂F₂Computed by PubChem nih.gov
IUPAC NameDifluoroethynePubChem nih.gov
CAS Number689-99-6PubChem nih.gov
Point GroupD∞h
C≡C Bond Length (Å)~1.20Coupled cluster theoretical calculations
1.187
C-F Bond Length (Å)1.32Coupled cluster theoretical calculations
1.283
GeometryLinear wikipedia.orgquora.com

The triple bond in this compound is understood through the framework of sigma (σ) and pi (π) bonding. The carbon atoms are sp hybridized, forming a σ bond between them and two perpendicular π bonds. The presence of fluorine atoms, with their high electronegativity, leads to significant σ-donation from the fluorine atoms into the carbon framework. This electronic effect influences the electron density distribution and contributes to the molecule's reactivity and spectral properties . While specific comparisons to "bent-bond theories" are not explicitly detailed in the provided search results for this compound itself, the sigma-pi model, modified by the inductive and mesomeric effects of fluorine, is the prevalent description of its bonding.

Theoretical studies have explored the energetics and conformations of oligomers and polymers derived from this compound, such as poly(this compound) (PDFA). These investigations reveal that while twisted or helical conformations might be energetically favored for isolated oligomers due to steric repulsions between fluorine atoms, planar structures are often stabilized when this compound units are incorporated into polymers or co-oligomers with other monomers like acetylene (B1199291) bilkent.edu.trbilkent.edu.trresearchgate.netaip.org. For instance, alternating acetylene and this compound units in polymers lead to planar structures with reduced band gaps bilkent.edu.trbilkent.edu.trresearchgate.net. Theoretical analyses suggest that planar, all-trans PDFA is a promising candidate for n-type conducting polymers due to its low-lying conduction band and high electron mobility, with fluorine substitution enhancing electron affinity and conduction bandwidth researchgate.netacs.org. The energy difference between planar and non-planar forms for related fluorinated polyenes is relatively small, suggesting that planar configurations might be achievable in the solid state bilkent.edu.trbilkent.edu.trresearchgate.net.

Comparative Analysis of Triple Bond Descriptions (e.g., Sigma-Pi vs. Bent-Bond Theories)

Spectroscopic Parameter Prediction and Interpretation

Computational methods play a crucial role in predicting and interpreting the spectroscopic properties of this compound, aiding in its experimental characterization.

Infrared (IR) Spectroscopy: Theoretical calculations have predicted key vibrational frequencies for this compound. The C≡C triple bond stretch is calculated to appear around 2,436 cm⁻¹ , while the asymmetric C-F stretch is predicted at approximately 1,349 cm⁻¹ or 1260 cm⁻¹ . Another calculated vibrational mode, with Σu symmetry, is observed at 1350 cm⁻¹ . These predicted frequencies are valuable for identifying this compound in experimental IR spectra, particularly when obtained through matrix isolation or gas-phase studies.

Photoelectron Spectroscopy (PES): Photoelectron spectroscopy has been employed to study the electronic states and ionization energies of this compound and its radical cations tandfonline.comacs.orgnist.gov. Ionization energies (IE) for this compound are reported to be around 11.18 eV nist.gov, providing insights into the energy levels of its molecular orbitals.

Raman Spectroscopy: While specific predicted Raman frequencies are less detailed in the provided snippets compared to IR, Raman spectroscopy is a complementary technique used for vibrational analysis. The C≡C and C-F stretching modes are expected to be Raman-active.

Table 2: Predicted Vibrational Frequencies of this compound

ModeSymmetryFrequency (cm⁻¹)Method/Source
C≡C StretchΣg2436Gas-phase spectroscopy
C-F Asymmetric StretchΣu1350
1349Matrix isolation
1260CCSD(T) with anharmonic corrections
C-C Stretch (other)Σg787
C-F Stretch (other)Πg270
Πu268

Indirect spin-spin coupling constants (J-couplings) are sensitive probes of the electronic environment and bonding in molecules. Theoretical calculations have investigated various J-couplings in isolated this compound and its complexes with molecules like hydrogen fluoride (B91410) (HF) and water (H₂O).

Calculations using high-level methods like CCSD/aug-cc-pVTZ-J have determined several coupling constants for isolated this compound. The one-bond carbon-carbon coupling, ¹J(C-C), ranges from 394 to 422 Hz and is primarily dominated by the Fermi contact term . Other calculated couplings include ¹J(F-C) at approximately 277.7 Hz and ²J(F-C) at around 40.2 Hz . Studies on complexes of this compound with HF and H₂O demonstrate that these interactions can significantly alter these coupling constants, providing detailed information about the nature of hydrogen bonding and other weak interactions tandfonline.comconicet.gov.arresearchgate.netconicet.gov.arrsc.org. For example, the C-F bond length and associated J-couplings show sensitivity to the presence of hydrogen fluoride molecules, with the C-F bond involved in a hydrogen bond often exhibiting a longer distance and smaller coupling constant .

Table 3: Selected Spin-Spin Coupling Constants (J-couplings) for this compound

CouplingValue (Hz)Method/SourceNotes
¹J(C-C)394–422CCSD/aug-cc-pVTZ-J Dominated by Fermi contact term.
¹J(F-C)277.7CCSD/aug-cc-pVTZ-J Calculated for isolated C₂F₂.
²J(F-C)40.2CCSD/aug-cc-pVTZ-J Calculated for isolated C₂F₂.
³J(F-F)277.7CCSD/aug-cc-pVTZ-J Calculated for isolated C₂F₂.

Compound List

this compound (C₂F₂)

Acetylene (C₂H₂)

Polyacetylene (PA)

Poly(this compound) (PDFA)

Fluorinated polyacetylene (PFHA)

Decafluorooctatetraene (DFOT)

Decacyanooctatetraene (DCOT)

Octatetraene (OT)

Hydrogen Fluoride (HF)

Water (H₂O)

Advanced Computational Methodologies

Density Functional Theory (DFT) Approaches and Functional Validation

Density Functional Theory (DFT) has emerged as a workhorse in modern quantum chemistry, offering a robust framework for calculating molecular properties with a balance between accuracy and computational cost nih.gov. For this compound, DFT methods are instrumental in elucidating its electronic structure, predicting its vibrational frequencies, bond lengths, and thermodynamic stability .

DFT Functionals and Their Application: A variety of DFT functionals are employed in the study of this compound and related fluorinated systems. Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are particularly popular due to their ability to provide improved accuracy for many molecular properties.

B3LYP: This widely used hybrid functional has been applied in theoretical studies of this compound and its complexes, often in conjunction with correlation-consistent basis sets like cc-pVTZ , . It is valued for its ability to balance accuracy and computational expense, making it suitable for investigating molecular structures and vibrational spectra.

M06-2X: This meta-hybrid functional has demonstrated excellent performance in predicting various chemical properties, including relative hydrogen abstraction and monomer reactivity ratios in polymerization systems, often achieving excellent agreement with experimental data when paired with appropriate basis sets rsc.org. While not directly applied to this compound in the cited literature, its success in related chemical contexts highlights its potential utility.

B3P86: This functional has been utilized in studies of perfluorinated oligothiophenes, suggesting its relevance for systems containing extensive fluorination, which could be extrapolated to understanding the electronic properties of this compound-based polymers researchgate.net.

Functional Validation: The validation of DFT functionals is a critical step to ensure the reliability of computational predictions. This often involves comparing DFT results against experimental data or higher-level theoretical methods, such as coupled-cluster (CC) calculations. For this compound, thermodynamic data, such as the enthalpy of formation (ΔfH°), have been reported and validated against experimental measurements and analogous fluorocarbon compounds . Active Thermochemical Tables (ATcT) provide a benchmark value for the gas-phase enthalpy of formation of C₂F₂ as 5.67 ± 0.63 kJ/mol, which can be used to assess the accuracy of DFT calculations employing specific functionals and basis sets . Studies focusing on broader materials science applications also emphasize the importance of addressing questions regarding functional choice and expected deviations from experimental values, underscoring the need for rigorous validation protocols nist.gov.

Key Computational Findings for this compound: Theoretical calculations have provided valuable insights into the structural and vibrational characteristics of this compound.

PropertyValueMethod/Source
C≡C Bond Length~1.20 ÅCoupled Cluster Theoretical Calculations
C−F Bond Length~1.32 ÅCoupled Cluster Theoretical Calculations
C≡C Stretch (IR)2,436 cm⁻¹Gas-phase Spectroscopy
C−F Asymmetric Stretch1,349 cm⁻¹Matrix Isolation Spectroscopy
Enthalpy of Formation5.67 ± 0.63 kJ/molActive Thermochemical Tables (ATcT)
Ionization Potential~10.5 eVPhotoelectron Spectroscopy

These values, obtained or validated through theoretical and experimental means, serve as benchmarks for evaluating the performance of different DFT approaches.

Basis Set Selection and Convergence Studies

The accuracy of any quantum chemical calculation, including those employing DFT, is profoundly influenced by the choice of basis set scielo.br. A basis set is a collection of mathematical functions used to represent the atomic orbitals of the atoms in a molecule. The selection of an appropriate basis set is paramount for achieving reliable and converged results.

Basis Set Families and Their Characteristics: Several families of basis sets are commonly used in computational chemistry, each with its own strengths and convergence properties.

Correlation-Consistent Basis Sets (cc-pVXZ): Developed by Dunning and coworkers, these basis sets (e.g., cc-pVDZ, cc-pVTZ, cc-pVQZ) are designed to systematically converge the correlation energy scielo.br. They are generally constructed using a general contraction scheme. For instance, cc-pVTZ is frequently used in DFT calculations for its balance of accuracy and computational cost . Studies indicate that for these hierarchical sets, improvements in energy are typically obtained with each increment in the cardinal number 'X' (e.g., D, T, Q, 5), with errors often reducing by a factor of approximately three per increment scielo.br.

Segmented Basis Sets (e.g., XZP): These sets, such as the XZP (X = Double, Triple, Quadruple, Quintuple zeta) series, are also employed. While they can offer a good compromise between accuracy and computational cost, correlation-consistent sets often provide better energy convergence scielo.br.

Extended Basis Sets: For properties that are sensitive to the electron distribution in diffuse regions of space (e.g., ionization potentials, electron affinities, or properties of anions), basis sets augmented with diffuse functions (denoted by '+' or '++') are necessary. Similarly, polarization functions (denoted by '(d,p)' or '(f,g)') are crucial for describing the distortion of atomic orbitals in a molecule and are important for accurate geometry optimizations and vibrational frequency calculations researchgate.net, arxiv.org. For example, the 6-311+G(3df,2p) basis set is considered a high-quality, extended basis set rsc.org.

Basis Set Convergence: Basis set convergence refers to the process of systematically increasing the size and flexibility of the basis set until the calculated property no longer changes significantly. This indicates that the complete basis set (CBS) limit has been approached scielo.br.

Monotonic and Smooth Convergence: For properties like Hartree-Fock energies, convergence with standard basis set hierarchies is generally monotonic and smooth scielo.br. However, the convergence rate can vary depending on the property being calculated and the nature of the molecular system.

Factors Affecting Convergence: The inclusion of polarization and diffuse functions significantly impacts convergence, especially for electronic properties and weak interactions researchgate.net, arxiv.org. Furthermore, the use of uncontracted basis sets or specialized, core-rich, property-optimized basis sets can lead to faster and more robust convergence compared to standard contracted sets arxiv.org.

Assessing Convergence: Convergence can be assessed by performing calculations with successively larger basis sets and observing the trend in the computed property. Extrapolation techniques, such as fitting to exponential forms, can be used to estimate the CBS limit, although direct calculations with very large basis sets are often preferred when computationally feasible arxiv.org, scielo.br. Studies have shown that certain properties, like chemical shifts, can exhibit faster convergence with appropriate basis sets arxiv.org.

The careful selection and systematic testing of basis sets are therefore indispensable for obtaining accurate and reliable theoretical data for this compound and for validating computational methodologies.

Advanced Synthetic Methodologies for Difluoroacetylene and Its Precursors

Pyrolytic and Laser-Induced Decomposition Approaches

These methods involve breaking down precursor molecules, often through thermal or photochemical means, to yield difluoroacetylene.

Pyrolysis of Fluorinated Succinates

Early investigations into the synthesis of this compound included pyrolysis studies. For instance, in 1959, this compound was tentatively identified during the pyrolysis of disodium (B8443419) tetrafluorosuccinate . While this method provided an initial route for its detection, it was associated with significant challenges due to the compound's extreme instability and explosive decomposition tendencies . High-temperature vacuum pyrolysis was employed, yielding low quantities of the gas alongside hazardous byproducts .

Laser-Induced Decomposition of Halogenated Alkenes (e.g., trans-1,2-Difluorodiiodoethene)

A more controlled and effective method for synthesizing this compound involves the laser-induced decomposition of halogenated alkenes, particularly trans-1,2-difluorodiiodoethene (t-DFDIE) . This technique utilizes a 248 nm KrF excimer laser to irradiate t-DFDIE . The process selectively cleaves the carbon-iodine (C–I) bonds, generating this compound and iodine radicals .

Table 1: Laser-Induced Decomposition of trans-1,2-Difluorodiiodoethene for this compound Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Laser Wavelength248 nm (KrF excimer)Specific for C–I bond cleavage
Laser Fluence120–150 mJ/cm²Maximizes C–I cleavage, minimizes side reactions
Pressure10–20 TorrMinimizes recombination of iodine radicals
Temperature25–50°CPrevents oligomerization of this compound
Precursortrans-1,2-DifluorodiiodoetheneSpecific precursor for this compound formation
Primary ProductsThis compound, Iodine radicals
Secondary Productscis-Difluoroacetylene5–12% yield, arises from iodine radical recombination

Control of Reaction Conditions and Purity Assessment in Gas-Phase Synthesis

Controlling reaction conditions is paramount for successful gas-phase synthesis of this compound and for mitigating contamination risks. In the laser-induced decomposition of t-DFDIE, risks arise from incomplete decomposition or the recombination of iodine radicals . Strict control over laser fluence and reaction chamber conditions is therefore necessary .

Purity assessment is typically performed using high-resolution Fourier-transform infrared (FT-IR) spectroscopy, which can achieve resolutions of 0.03 cm⁻¹ . This allows for the confirmation of this compound purity by detecting trace byproducts, such as cis-difluoroacetylene, through characteristic absorption bands (e.g., C–F asymmetric stretch at 1260 cm⁻¹, C≡C stretch at 2150 cm⁻¹) . Post-reaction quenching, for example, with liquid nitrogen traps to remove residual iodine, can achieve purity levels of ≥89% . General gas-phase synthesis techniques also emphasize controlling reaction zone temperature, residence time, and carrier gas selection to influence reaction pathways and product formation helsinki.fi.

Dehalogenation Strategies

Dehalogenation methods involve the removal of halogen atoms from a molecule to introduce unsaturation, such as the triple bond in this compound.

Reductive Dehalogenation of Perfluorinated Alkenes (e.g., Tetrafluoroethylene)

Reductive dehalogenation offers another avenue for this compound synthesis. For instance, tetrafluoroethylene (B6358150) (C₂F₄) can undergo dehalogenation through methods such as zinc dust-mediated reduction in tetrahydrofuran (B95107) (THF) . This process aims to remove halogen atoms to form the triple bond. While specific yields or detailed mechanisms for this particular transformation to this compound are not fully elaborated in the provided snippets, the principle involves using reducing agents to cleave carbon-halogen bonds in perfluorinated alkenes.

Mechanistic Insights into Dehalogenation Processes

Mechanistic studies of dehalogenation reactions provide valuable insights into the pathways involved. In the context of halothane (B1672932) reductive dehalogenation, proposed mechanisms involve radical and carbanion intermediates, with the product pattern influenced by factors such as electron donation and the role of cytochrome P450 nih.gov. While this specific example pertains to biological systems and different substrates, the general concept of electron transfer leading to radical anions, followed by fragmentation or carbanion formation, is relevant to reductive dehalogenation processes in general research-solution.com. For example, the reductive dehalogenation of polyfluoroarenes using zinc in aqueous ammonia (B1221849) has been shown to proceed via initial single-electron transfer from zinc to the substrate, forming a radical anion that subsequently fragments research-solution.com.

Precursor-Based and In Situ Generation Techniques

Given the inherent instability of this compound, methods that generate the molecule from more stable precursors or in situ are of paramount importance. These approaches leverage specific chemical transformations to yield this compound or its immediate precursors for subsequent reactions.

Synthesis of this compound Derivatives from Propargylic Ketones (e.g., DAST-mediated Fluorination)

A well-established route for introducing the difluoromethylene (CF₂) group, which can lead to this compound derivatives, involves the fluorination of propargylic ketones using diethylaminosulfur trifluoride (DAST). This methodology, often referred to as the Grée methodology, capitalizes on the reactivity of propargylic ketones towards DAST to form the C≡CF₂ moiety.

The mechanism typically involves the electrophilic activation of the carbonyl oxygen by DAST, followed by sequential fluoride (B91410) transfer to replace the oxygen atom with fluorine. The process culminates in the elimination of sulfur dioxide (SO₂) and diethylamine (B46881) (Et₂NH), yielding the difluoromethyleneacetylene unit. This method has demonstrated superior performance with propargylic ketones compared to aliphatic ketones, often resulting in higher yields and fewer byproducts. For instance, the treatment of a specific propargylic ketone (ketone 10) with DAST at -40°C afforded difluoromethyleneacetylene (11) in a notable 78% yield beilstein-journals.org.

Precursor TypeReagentReaction ConditionYield (%)Notes
Propargylic KetoneDAST-40°C70-85Efficient for CF₂ insertion; fewer byproducts than aliphatic ketones
Aliphatic KetoneDASTNot specified40-55Less efficient; higher percentage of elimination byproducts

Strategies for Stabilized Precursors (e.g., Trifluorovinylsilanes)

Trifluorovinylsilanes have emerged as valuable stabilized precursors for the synthesis of poly(this compound) researchgate.netacs.orgresearchgate.net. These compounds offer a more manageable route to incorporating the this compound structural motif into polymeric materials. The preparation of trifluorovinylsilanes typically involves the addition of organometallic reagents, such as butyllithium, to a mixture of chlorosilanes and readily available chlorotrifluoroethylene (B8367) at low temperatures (-78 to -130 °C) researchgate.net. The resulting trifluorovinylsilane monomers can then be polymerized using appropriate catalysts, providing a pathway to fluorinated polymers that are analogous to polyacetylene researchgate.netacs.orgresearchgate.net. This strategy circumvents the direct handling of highly unstable this compound gas.

Generation of this compound Ligands via Fluorocarbyne Coupling on Metal Centers

An alternative approach to accessing this compound-derived structures involves the coupling of fluorocarbyne (CF) ligands on metal centers. Fluorocarbyne ligands, which are isoelectronic with nitric oxide (NO), can be generated from trifluoromethyl (CF₃) metal complexes through defluorination processes researchgate.netnih.govresearchgate.net. For example, the synthesis of [C₅H₅Mo(CF)(CO)₂] is achieved by the defluorination of [C₅H₅Mo(CF₃)(CO)₃] researchgate.net.

In binuclear metal complexes, these CF ligands can couple to form bridging C₂F₂ ligands, which are formally derived from this compound researchgate.netnih.govresearchgate.net. This strategy allows for the formation of this compound metal complexes without the need to synthesize or handle the highly unstable free this compound molecule researchgate.net. Computational studies have investigated these coupling reactions, revealing various coordination modes for the resulting bridging C₂F₂ unit, including bonding through orthogonal π bonds or as symmetrical or unsymmetrical biscarbenes nih.gov. This area of research is crucial for understanding the coordination chemistry of this compound fragments in organometallic complexes.

Metal Center(s)Fluorocarbyne PrecursorResulting Ligand/StructureNotes
MolybdenumCF₃ metal complexesCF ligandCF ligand behaves as a formal three-electron donor, similar to NO.
ManganeseCF₃ metal complexesCF ligandIn binuclear complexes, two CF ligands can couple to form a bridging C₂F₂ ligand derived from this compound.
CobaltCF₃ metal complexesCF ligandMononuclear complexes are thermodynamically unstable with respect to dimerization to this compound complexes.
TungstenLithiocarbynesμ₂-Fluorocarbyne complexElectrophilic fluorination of lithiocarbynes provides access to fluorocarbyne complexes, which can coordinate to other metal centers.

Mechanochemical Synthesis Pathways

Mechanochemistry, the study of chemical reactions induced by mechanical force, offers novel routes to materials that are inaccessible through conventional solution-phase synthesis. This field is particularly relevant for this compound precursors and the synthesis of fluorinated polyacetylenes.

Ultrasonication-Induced Transformations of Force-Responsive Precursors

A significant advancement in the synthesis of fluorinated polyacetylene, a material that has eluded conventional synthesis due to the instability of this compound monomer, involves polymer mechanochemistry researchgate.netchemrxiv.orgchemrxiv.orgspringernature.com. This approach utilizes ultrasonication to activate force-responsive precursor polymers. These precursor polymers are designed to undergo specific chemical transformations, such as bond rearrangement or cleavage, when subjected to mechanical stress researchgate.netchemrxiv.orgspringernature.com.

The process typically involves the synthesis of a precursor polymer, often through a multi-step chemical route that incorporates fluorine atoms via a photochemical cascade researchgate.netchemrxiv.org. Subsequently, the application of mechanical force, commonly through ultrasonication in solution, triggers the transformation of this precursor into the desired fluorinated polyacetylene researchgate.netchemrxiv.orgchemrxiv.orgspringernature.com. This mechanochemical "unzipping" strategy allows for the production of materials like gold-coloured, semiconducting fluorinated polyacetylene, which exhibits improved stability in air compared to unsubstituted polyacetylene researchgate.netspringernature.com. This methodology highlights polymer mechanochemistry as a powerful tool for accessing materials that are otherwise difficult or impossible to synthesize.

Elucidation of Mechanochemical Reaction Mechanisms and Stereoselectivity

Understanding the mechanisms and stereoselectivity of mechanochemical reactions is an active area of research. In the context of synthesizing fluorinated polyacetylene precursors, computational studies have been employed to elucidate the mechanism and the exquisite stereoselectivity observed during the photochemical cascade involved in monomer synthesis researchgate.netchemrxiv.org. These computational insights are crucial for optimizing reaction pathways and predicting outcomes.

While the general understanding of mechanochemical reaction mechanisms is still developing nih.gov, it is recognized that mechanical force can promote reaction pathways that differ significantly from thermal or photochemical activation researchgate.net. The precise control over bond activation and transformation under mechanical stress is key to achieving desired stereochemical outcomes. Research in this area aims to map the complex interplay of forces, molecular structures, and reaction kinetics to enable predictable and selective synthesis of advanced materials.

Spectroscopic and Structural Characterization Beyond Basic Identification

High-Resolution Vibrational Spectroscopy

High-resolution vibrational spectroscopy plays a pivotal role in elucidating the molecular vibrations, symmetry, and coupling within difluoroacetylene. These techniques allow for precise determination of bond characteristics and molecular geometry.

Fourier Transform Infrared (FT-IR) Spectroscopy for Elucidating Molecular Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy, particularly at high resolution (e.g., 0.03 cm⁻¹), is indispensable for confirming the purity of this compound and identifying trace byproducts. This technique probes the vibrational modes of the molecule, which are directly related to its chemical bonds and structure. FT-IR is a standard method for studying molecular structure and vibrational properties, and its application to this compound has helped in assigning specific vibrational frequencies.

Key vibrational modes identified through FT-IR spectroscopy include:

The C–F asymmetric stretch, observed around 1349 cm⁻¹ in the gas phase and 1346.9 cm⁻¹ in a neon matrix. Theoretical calculations predict a similar mode at approximately 1260 cm⁻¹ with high intensity nist.gov.

The C≡C stretch, a characteristic vibration for alkynes, is observed at approximately 2436 cm⁻¹ in the gas phase nist.gov. This mode's frequency can be further confirmed and distinguished through isotopic substitution .

The C–F symmetric stretch has been assigned at approximately 787 cm⁻¹ in the gas phase nist.gov.

Bending modes, indicative of the molecule's linearity, are observed at lower frequencies, around 270 cm⁻¹ in the gas phase and 286.7 cm⁻¹ in a neon matrix nist.gov.

Table 4.1.1: Key Vibrational Frequencies of this compound (C₂F₂)

Approximate Type of ModeAssignmentFrequency (cm⁻¹)State/MatrixMethodReferences
C≡C stretchΣg⁺2436Gas phaseIR nist.gov
C–F asymmetric stretchΣu⁺1349Gas phaseIR nist.gov
C–F asymmetric stretchΣu⁺1346.9Ne matrixIR nist.gov
C–F symmetric stretchΣg⁺787Gas phaseIR nist.gov
BendΠg270Gas phaseIR nist.gov
BendΠu286.7Ne matrixIR nist.gov

Raman Spectroscopy for Symmetry and Coupling Analyses

Raman spectroscopy complements FT-IR by providing information on vibrational modes that are active under Raman scattering. This technique is particularly valuable for analyzing molecular symmetry and coupling effects, especially in crystalline solids nist.govrenishaw.comresearchgate.net. By examining the polarization of scattered light and comparing experimental spectra with theoretical predictions based on group theory, researchers can assign symmetries to specific vibrational modes and understand inter- or intra-molecular coupling renishaw.comresearchgate.netspectroscopyonline.com. While specific Raman-active vibrational frequencies for this compound are not detailed in the provided search results, the technique is established for characterizing vibrational properties and symmetries of molecules libretexts.orglumenlearning.com. Studies involving solid-state forms of this compound may utilize Raman spectroscopy to probe crystal-field effects on vibrational modes researchgate.net.

Matrix Isolation Spectroscopy for Transient Species Characterization

The matrix isolation technique is crucial for studying highly reactive and transient species like this compound, which are unstable under normal conditions libretexts.orglumenlearning.comutwente.nl. This method involves trapping the molecule in an inert solid matrix, typically a noble gas (e.g., argon, neon, krypton), at cryogenic temperatures (e.g., 14 K) libretexts.orglumenlearning.comutwente.nlacs.orgresearchgate.net. This isolation prevents decomposition and diffusion, allowing for detailed spectroscopic analysis, including FT-IR and UV-Vis spectroscopy lumenlearning.comresearchgate.netacs.org. Matrix isolation can simplify spectra by inhibiting rotational and translational motions, thereby providing a clearer view of the intrinsic vibrational and electronic transitions of the molecule utwente.nl. This compound has been successfully generated and studied using matrix isolation, often from precursors like difluoromaleic anhydride (B1165640) acs.orgresearchgate.net.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different molecular orbitals, providing insights into the molecule's electronic structure, bonding, and conjugation.

Photoelectron Spectroscopy (PES) for Electronic State Analysis

Photoelectron Spectroscopy (PES) is a powerful technique for directly probing the energy levels of electrons in molecules testbook.comlibretexts.orgtandfonline.com. By irradiating a sample with photons and measuring the kinetic energy of the ejected electrons (photoelectrons), PES determines the ionization energies (IE) of molecular orbitals testbook.comlibretexts.orgtandfonline.com. This information is directly related to the molecule's electronic structure via Koopmans' theorem libretexts.orgtandfonline.com. PES can also resolve vibrational structure within the electronic bands, indicating changes in molecular geometry upon ionization libretexts.orglibretexts.org.

For this compound, PES studies have provided valuable data on its electronic states and ionization potentials. The ionization potential of this compound has been determined to be approximately 10.5 eV , with more specific measurements from photoelectron spectroscopy yielding values around 11.18 eV libretexts.org. Research has also focused on the electronic states of this compound radical cations using PES, contributing to a deeper understanding of its electronic behavior shu.ac.uk. The technique's ability to resolve vibrational spacings in the ionic states is also significant for understanding how ionization affects the molecule's bonding and structure libretexts.orglibretexts.org.

Table 4.2.1: Ionization Energies of this compound (C₂F₂) from PES

Ionization Energy (eV)MethodReferences
~10.5PES
11.18PES libretexts.org

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Assessment

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule renishaw.comtestbook.comshu.ac.uklibretexts.org. These transitions typically involve the promotion of electrons from occupied molecular orbitals (like π or n electrons) to unoccupied antibonding orbitals (like π* or σ), with π→π and n→π* transitions being most common in organic molecules within the 200-700 nm range renishaw.comshu.ac.uklibretexts.org. The wavelength of maximum absorbance (λ_max) is characteristic of specific electronic transitions and functional groups (chromophores) testbook.comazooptics.com.

The extent of conjugation in a molecule significantly influences its UV-Vis spectrum. Conjugated systems, such as those with alternating single and double bonds, exhibit lower energy gaps between molecular orbitals, leading to absorption at longer wavelengths (bathochromic shift) acs.orgtandfonline.comlibretexts.orgazooptics.com. While specific λ_max values for this compound are not provided in the current search results, its triple bond structure indicates potential for π→π* transitions. UV-Vis spectroscopy can offer insights into the electronic configuration and the presence of conjugated systems within molecules acs.orgtestbook.comtandfonline.com.

Compound List:

this compound (C₂F₂)

trans-1,2-difluorodiiodoethene (t-DFDIE)

cis-DFDIE

Acetylene (B1199291) (C₂H₂)

Tetrafluoroethylene (B6358150) (C₂F₄)

Difluorovinylidene (F₂C=C:)

Monofluorovinylidene (HFC=C:)

Difluoropropadienone

Difluorocyclopropenone

Methane (CH₄)

Hydrogen (H₂)

Ammonia (B1221849) (NH₃)

Nitrogen (N₂)

Krypton (Kr)

Neon (Ne)

Argon (Ar)

Carbon (C)

Fluorine (F)

Hydrogen (H)

Oxygen (O)

Carbonyl compounds

Aromatic compounds

Conjugated dienes

Beta-carotene

1,3-butadiene (B125203)

1,3,5-hexatriene (B1211904)

Acetone

Diethyl ketone

Ethene (Ethylene)

Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

Red #3

1-butene (B85601)

1,3-butadiene

1,3,5-hexatriene

4-methyl-3-penten-2-one

Dinitrogen (N₂)

Hydrogen molecule (H₂)

Ethane

Ethene (Ethylene)

Dichloracetylene

Difluoromethane (CH₂F₂)

Dichloromethane (CH₂Cl₂)

N-Cl₃

N-Cl₂ radical

Silyl fluoride (B91410) (SiH₃F)

Muscovite mica (MuM)

Carbon tetrachloride (CCl₄)

Benzene

Polystyrene

Diamond

Antimony selenide (B1212193) (Sb₂Se₃)

Antimony oxide (α-Sb₂O₃)

Selenium

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

NMR spectroscopy is a cornerstone for elucidating molecular structures, providing detailed insights into bonding and molecular environments. For this compound and its derivatives, NMR techniques, especially those involving fluorine-19 (¹⁹F) and carbon-13 (¹³C), are indispensable.

Advanced NMR Pulse Sequences for Structural Elucidation (e.g., 2D NMR)

Advanced NMR pulse sequences, such as two-dimensional (2D) NMR experiments, are vital for untangling the complex structural information of molecules, especially when dealing with reactive species or complex mixtures. Techniques like Heteronuclear Correlation (HETCOR) and Heteronuclear Single Quantum Correlation (HSQC) correlate signals from different nuclei, such as ¹H and ¹³C, to reveal direct bond connectivities. Heteronuclear Multiple Bond Correlation (HMBC) extends this by identifying longer-range correlations (two to three bonds), which are critical for piecing together molecular frameworks core.ac.uknanalysis.com. While direct 2D NMR studies specifically on isolated this compound are scarce due to its instability, these techniques are routinely applied to characterize more stable fluorinated alkynes and their derivatives, providing essential data for structural assignments mdpi.comcas.cn. Theoretical calculations of NMR properties, including spin-spin coupling constants, are also employed to complement experimental data and confirm structural assignments, particularly for transient species or complexes conicet.gov.aruba.arconicet.gov.arconicet.gov.ar.

Spin-Spin Coupling Constant Analysis for Bonding and Intermolecular Interactions

Spin-spin coupling constants (SSCCs), denoted as J, provide detailed information about the electronic environment and connectivity within a molecule. They arise from the interaction between nuclear spins mediated by bonding electrons core.ac.uk. For this compound, analysis of ¹⁹F-¹³C and ¹³C-¹³C coupling constants can reveal details about the triple bond character and the influence of fluorine substituents on the electronic distribution. Theoretical studies have shown that SSCCs in this compound complexes, such as those with hydrogen fluoride (HF), are highly sensitive to the presence of these interacting molecules and can provide insights into the nature of hydrogen bonding and π interactions conicet.gov.aruba.arconicet.gov.arconicet.gov.ar. For instance, calculated ¹J(¹⁹F–¹³C) values for this compound have been reported, with experimental estimates for related systems suggesting significant coupling across the triple bond conicet.gov.ar. The analysis of these coupling constants is crucial for understanding bonding characteristics and intermolecular interactions, even in theoretical studies of transient species rsc.org.

Solid-State NMR for Polymer Structure and Dynamics

While this compound itself is a gas, its potential as a monomer for fluoropolymers makes solid-state NMR (SSNMR) a relevant technique for characterizing the resulting polymeric materials. SSNMR allows for the study of molecular structure and dynamics in solid samples without the need for dissolution, which is advantageous for insoluble or intractable polymers mdpi.combeilstein-journals.orgrsc.org. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) NMR are widely used to obtain high-resolution spectra of polymers, providing information on carbon environments and molecular mobility beilstein-journals.orgrsc.org. For fluorinated polymers, ¹⁹F SSNMR is particularly informative, probing the local environment and dynamics of fluorine atoms. Although specific SSNMR studies on poly(this compound) are not extensively detailed in the provided search results, the general application of SSNMR to fluorinated polymers, such as poly(vinylidene-co-hexafluoropropylene), demonstrates its utility in characterizing polymer structure and dynamics, including the effects of cross-linking mdpi.comohiolink.edu.

Mass Spectrometric (MS) Methodologies for Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation patterns of compounds, aiding in their identification and structural characterization whitman.educhromatographyonline.com. For this compound, MS can be used to confirm its presence and molecular formula. While this compound is highly reactive, its detection in gas-phase studies or as a product of decomposition can be achieved using MS researchgate.netsci-hub.se. Fragmentation patterns for fluorinated compounds often include characteristic losses, such as the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20), which can be indicative of the presence of fluorine whitman.edu. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are employed for the analysis of volatile fluorinated compounds, providing both separation and mass identification acs.org. High-resolution mass spectrometry (HRMS) offers precise mass measurements, enabling unambiguous determination of elemental composition cas.cnnih.gov.

X-ray Diffraction and Crystallography (for Solid-State Derivatives/Polymers)

X-ray Diffraction (XRD) and X-ray Crystallography are definitive techniques for determining the precise three-dimensional atomic arrangement within crystalline materials anton-paar.comresearchgate.netazolifesciences.com. While this compound itself is too unstable to form stable crystals for direct X-ray analysis, these techniques are invaluable for characterizing solid-state derivatives or polymers derived from it. Single-crystal X-ray diffraction (SCXRD) can provide detailed information on bond lengths, bond angles, and molecular packing, offering definitive structural confirmation azolifesciences.comrsc.org. Powder X-ray Diffraction (PXRD) is used for phase identification and quantification in crystalline samples, including polymers, and is sensitive to different crystalline forms (polymorphs) icdd.comamericanpharmaceuticalreview.com. Although specific crystal structures of polymers directly synthesized from this compound are not detailed in the provided results, the application of XRD to characterize crystalline organic compounds and polymers, including fluorinated materials, highlights its importance in understanding solid-state structures mdpi.comnih.govrsc.orgicdd.comamericanpharmaceuticalreview.com. Theoretical calculations of molecular geometries, such as bond lengths and angles, often complement crystallographic data .

Reactivity Patterns and Reaction Mechanisms of Difluoroacetylene

Cycloaddition Reactions

Difluoroacetylene participates in cycloaddition reactions, a class of pericyclic reactions involving the formation of cyclic compounds through the concerted addition of unsaturated molecules researchgate.netresearchgate.netwikipedia.orglibretexts.org.

Diels-Alder and Related Pericyclic Processes

The Diels-Alder reaction is a fundamental [4+2] cycloaddition between a conjugated diene and a dienophile, typically forming a six-membered ring wikipedia.orglibretexts.org. Due to the electron-withdrawing fluorine atoms, this compound is expected to act as a dienophile in Diels-Alder reactions, reacting with electron-rich dienes. While direct Diels-Alder reactions of this compound with typical conjugated dienes are not extensively detailed in the literature, its electron-deficient character suggests such reactivity libretexts.org.

Beyond the classic Diels-Alder reaction, this compound is involved in other pericyclic processes. For instance, it can undergo [3+2] cycloaddition reactions with nitrones. These reactions are characterized by a low activation enthalpy, attributed to the polar nature of the this compound molecule, and proceed via a zwitterionic-type mechanism researchgate.netresearchgate.net.

Cheletropic Additions and Carbene Intermediates

Cheletropic reactions are a subclass of cycloadditions where both new bonds are formed to the same atom within one of the reacting species wikipedia.orgbaranlab.orgyoutube.com. This compound is known to react with vinylidene species, leading to the formation of perfluoro allenyl carbene intermediates smu.eduresearchgate.netsmu.edu. This reaction mechanism typically involves a sequence of steps: biradical formation, followed by a biradical-carbene rearrangement, and culminating in a carbene-cyclization step researchgate.net. The carbene-cyclization itself is a pericyclic process researchgate.net. Singlet carbenes, possessing an empty p-orbital, are particularly noted for their participation in cheletropic reactions, such as their addition to alkenes to form cyclopropanes wikipedia.orgbaranlab.orgyoutube.comkharagpurcollege.ac.in.

Nucleophilic and Electrophilic Interactions

This compound exhibits reactivity towards both nucleophiles and electrophiles, with its specific behavior often influenced by the electronic distribution induced by the fluorine substituents.

Formation of Fluorinated Derivatives via Nucleophilic Addition

This compound readily participates in substitution reactions, particularly with nucleophiles, which facilitates the synthesis of various fluorinated derivatives . Polyfluorinated organic compounds, in general, tend to undergo nucleophilic attack rather than the electrophilic attack characteristic of their hydrocarbon counterparts dur.ac.uk. The presence of fluorine atoms imparts an electron-deficient character to the carbon atoms of the triple bond, making them susceptible to attack by electron-rich nucleophilic species. This reactivity allows for the introduction of fluorine into organic molecules, enhancing their chemical stability and altering their properties guidechem.com.

Electrophilic Attack and Subsequent Transformations

The reactivity pathways of this compound also involve interactions with electrophiles . In asymmetric molecules containing carbon-fluorine bonds, the carbon atom bearing the fluorine atoms can develop a partial positive charge due to the high electronegativity of fluorine, making it a target for electrophilic attack encyclopedia.pub. While this compound is symmetric, this principle highlights the electronic influence of fluorine.

Under specific conditions, this compound undergoes other transformations. At very high temperatures (above 2000 K), it reacts with elemental fluorine to produce tetrafluoroethylene (B6358150) (C₂F₄), a precursor for CF₂ radicals . Furthermore, under ultraviolet (UV) light irradiation, this compound can undergo photoisomerization to form difluoroketene (CF₂=C=O), a reactive intermediate valuable in fluorocarbon synthesis .

Polymerization and Oligomerization Mechanisms

This compound serves as a potential monomer for the synthesis of fluoropolymers, analogous to polyacetylene, which are of interest for their unique electronic properties wikipedia.orgresearchgate.netacs.org. However, this compound is notoriously unstable and prone to spontaneous, unproductive oligomerization at low temperatures, such as -95 °C springernature.com. This inherent instability has historically posed significant challenges for its direct polymerization into well-defined materials, often resulting in irregular polymer structures containing a mixture of functional groups springernature.com.

While direct polymerization methods have proven difficult, theoretical investigations suggest that poly(this compound) could possess properties suitable for conducting polymers researchgate.netacs.org. An alternative strategy for accessing fluorinated polyacetylenes involves the mechanochemical "unzipping" of precursor polymers, circumventing the direct polymerization of the unstable this compound monomer springernature.comchemrxiv.org.

Data Tables

Reactions with Metal Complexes

Coordination Chemistry of this compound Ligands

This compound can function as a ligand in organometallic complexes, although its direct synthesis and handling are challenging due to its explosive nature wikipedia.org. An alternative and more accessible route to study this compound coordination involves its in situ generation from precursor ligands, particularly fluorocarbyne (CF) species, on metal centers researchgate.netnih.govresearchgate.net. This strategy circumvents the difficulties associated with isolating and manipulating free this compound researchgate.netnih.govresearchgate.net.

Research has explored the coupling of fluorocarbyne ligands on binuclear metal complexes, such as manganese carbonyls, leading to the formation of bridging this compound units researchgate.netnih.govresearchgate.net. Theoretical studies, often employing density functional theory (DFT), have elucidated various coordination modes for the C₂F₂ ligand derived from these carbyne precursors researchgate.netnih.govresearchgate.net. These modes can include bonding through the orthogonal π bonds of the F-C≡C-F framework, similar to other alkyne-metal complexes, or the C₂F₂ unit acting as a symmetrical or unsymmetrical biscarbene ligand researchgate.netnih.govresearchgate.net. The CF ligand itself is considered isoelectronic with the NO ligand, and its behavior in metal complexes provides insights into the potential coordination chemistry of this compound nih.govresearchgate.net.

Table 1: Coordination Modes of this compound Derived from Fluorocarbyne Ligands in Metal Complexes

Metal Complex ExamplePrecursor LigandDerived C₂F₂ UnitProposed Bonding Mode(s)Reference(s)
[Mn₂(C₂F₂)(CO)n]CFBridging C₂F₂Bonding through π bonds, Symmetrical biscarbene, Unsymmetrical biscarbene researchgate.netnih.govresearchgate.net

These studies highlight the versatility of metal-carbyne chemistry in accessing metal complexes featuring this compound moieties, offering a pathway to explore its coordination behavior without direct handling of the unstable gas researchgate.netnih.govresearchgate.net.

Metal-Mediated Coupling and Transformation Reactions

This compound's electron-deficient nature makes it a participant in various metal-mediated reactions, particularly cycloadditions. Theoretical investigations have detailed its involvement in [3+2] cycloaddition ([3+2]CA) reactions with different partners researchgate.net. These studies reveal that the [3+2]CA of this compound often proceeds with low activation enthalpies, attributed to an increased polar character in the transition states, classifying these reactions as zwitterionic-type researchgate.net.

Metal catalysts, such as copper, can significantly facilitate these cycloaddition processes, sometimes proceeding through stepwise mechanisms that involve the formation of metallacycle intermediates researchgate.nettcichemicals.com. The general principles of metal-catalyzed cross-coupling reactions, widely employed for forming C-C and C-heteroatom bonds with alkynes and other unsaturated substrates, are also relevant in understanding potential transformations of this compound tcichemicals.comwikipedia.org. While direct experimental reports of this compound participating in classic named cross-coupling reactions (e.g., Suzuki, Heck) are less common, the underlying catalytic cycles involving oxidative addition, transmetalation, and reductive elimination are fundamental to metal-mediated alkyne chemistry tcichemicals.comwikipedia.org.

Beyond cycloadditions, this compound can undergo other transformations. At low temperatures, it is known to dimerize to tetrafluorobutatriene, likely proceeding through a difluorovinylidene intermediate wikipedia.org. The study of its interactions with molecules like hydrogen fluoride (B91410) (HF) has also been explored through computational methods, investigating the effects on spin-spin coupling constants, which provides insights into its electronic environment and bonding characteristics conicet.gov.ar.

Table 2: Theoretical Insights into [3+2] Cycloaddition Reactions of this compound

Reaction Partner TypeActivation Enthalpy (kcal mol⁻¹)Reaction CharacterCatalysis MentionedReference(s)
General Partners12.9 - 24.4Zwitterionic-typeCopper (theoretical) researchgate.net
Specific Partners11.8 (gas phase)Zwitterionic-typeN/A researchgate.net
Specific Partners14.2 (benzene)Zwitterionic-typeN/A researchgate.net
Specific Partners16.6 (methanol)Zwitterionic-typeN/A researchgate.net

These findings underscore the reactivity profile of this compound in metal-catalyzed processes, offering avenues for synthesizing complex fluorinated organic molecules and materials.

Compound List:

this compound (C₂F₂)

Advanced Research Applications in Materials Science and Organic Synthesis

Precursor in Fluoropolymer Development

As the perfluorinated analog of acetylene (B1199291), difluoroacetylene is a key monomer for synthesizing fluoropolymers with conjugated double bonds, which are structurally similar to polyacetylene. wikipedia.org The presence of fluorine atoms significantly modifies the polymer's properties, making it a target for developing advanced materials. advanced-emc.comresearchgate.net

Synthesis of Fluoropolymers with Tailored Electronic and Structural Properties

This compound serves as a fundamental precursor for creating fluoropolymers that feature conjugated double-bond systems. These polymers are of significant interest in materials science because their unique electronic properties can be tailored. The incorporation of fluorine into the polymer backbone allows for the fine-tuning of characteristics such as electronic band structure, stability, and intermolecular interactions. researchgate.netresearchgate.net

The synthesis of these polymers often involves polymerization techniques that can control the structure and, consequently, the material's properties. numberanalytics.com While the high reactivity and instability of this compound present synthetic challenges, its polymerization leads to materials analogous to polyacetylene, a benchmark conducting polymer. wikipedia.org Theoretical studies on poly(this compound) investigate how different geometries, such as planar versus helical structures, influence the polymer's stability and electronic properties. researchgate.net For instance, research indicates that while decafluorooctatetraene, an oligomer of this compound, tends to adopt nonplanar structures, the energy required for planarization is small, suggesting it might remain planar in a solid state. researchgate.net This structural control is crucial for tailoring the electronic and photonic performance of the final material.

PropertyInfluence of FluorinationResearch FindingCitation
Electronic Structure Modifies valence and conduction bands.Theoretical analysis of poly(this compound) shows distinct band positions and widths compared to non-fluorinated analogs. researchgate.net
Polymer Geometry Can induce nonplanar structures.Oligomers like decafluorooctatetraene have a tendency for nonplanar geometries, but the energy barrier to a planar form is low. researchgate.net
Stability Carbon-fluorine bonds enhance thermal and chemical stability.Fluoropolymers are known for their high thermal stability and chemical inertness due to the strength of the C-F bond. advanced-emc.com
Intermolecular Forces Affects polymer packing and morphology.The unique interactions between fluorinated polymer segments influence the material's final structure and properties. researchgate.net

Investigation of Conductive Polymer Characteristics (e.g., n-type Doping Potential)

A significant area of research for poly(this compound) is its potential as a conducting polymer, particularly one that exhibits n-type conductivity. researchgate.net In conducting polymers, "doping" involves introducing impurities to either remove electrons (p-type) or add electrons (n-type), thereby increasing conductivity. While many organic polymers are more readily p-doped, the development of air-stable n-type materials is a key goal for advancing organic electronics. researchgate.netqucosa.de

Theoretical studies have investigated the electronic structure of poly(this compound) to determine its suitability as an n-type conductor. researchgate.net These studies predict that fluorine substitution enhances charge transport properties and that fluorinated acetylene could function as an n-type semiconductor material due to its high electron affinity. researchgate.net Analysis of the valence and conduction bands suggests that planar all-trans poly(this compound) can be both p- and n-dopable, with high on-chain mobility for both electrons and holes. researchgate.net The ability of the fluorine atoms to increase the conduction bandwidth is a key factor in this potential. researchgate.net This contrasts with many common conducting polymers, where n-doped states are often easily oxidized in the presence of air or water. qucosa.de

PolymerPredicted DopabilityKey Theoretical FindingCitation
Poly(this compound) p-type and n-typePositions of valence and conduction bands indicate potential for high n-type conductivity and high electron mobility. researchgate.net
Polyacetylene p-type and n-typeWas the first plastic found to have electrical conductivity, which could be increased by millions of times through doping.
Poly(3,4-difluoropyrrole) p-typeExhibits a high redox potential and good conductivity compared to other polyhalopyrroles. researchgate.net

Fabrication of High-Performance Materials for Electronics and Photonics

The unique electronic characteristics of this compound make it a candidate for creating high-performance materials and coatings for electronics and photonics. Conjugated polymers, in general, are a compelling alternative to traditional inorganic semiconductors due to their flexibility, tunable properties, and solution processability. researchgate.netspringernature.com The integration of fluorine into these polymers can further enhance their performance. researchgate.net

Materials derived from this compound are explored for applications where specific conductive or optical properties are necessary. These can include organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other optoelectronic devices. researchgate.netspringernature.com The development of polymers with both high electron mobility and stability, as suggested by theoretical studies of poly(this compound), is crucial for improving the efficiency and lifespan of these devices. researchgate.netqucosa.de The ability to engineer the polymer's properties at a molecular level opens pathways to next-generation technologies that require materials that are not only high-performing but also potentially flexible and sustainable. researchgate.net

Building Block in Complex Fluorinated Organic Synthesis

Beyond polymerization, this compound is a valuable building block in organic synthesis for constructing complex fluorinated molecules. ontosight.ainumberanalytics.com The strategic incorporation of fluorine atoms or fluorine-containing groups into organic compounds is a powerful method to modulate their chemical and physical properties. sigmaaldrich.comcas.cn

Introduction of Fluorinated Functionalities into Target Molecules

This compound serves as a reactive intermediate for introducing fluorinated moieties into a wide range of organic structures. The presence of fluorine in a molecule can significantly alter its lipophilicity, metabolic stability, and binding affinity, making it a crucial strategy in medicinal chemistry and materials science. sigmaaldrich.combeilstein-journals.org The carbon-carbon triple bond in this compound allows it to participate in various chemical reactions like cycloadditions and substitution reactions, enabling the synthesis of diverse fluorinated derivatives. ontosight.ainumberanalytics.com

The use of fluorinated building blocks like this compound provides an efficient route to complex molecules that would be difficult to create using direct fluorination methods, which can be harsh and lack selectivity. acs.orguni-muenster.de By starting with a fluorinated precursor, chemists can build molecular complexity while precisely controlling the location of the fluorine atoms. acs.org This approach is fundamental to organofluorine chemistry, which focuses on compounds containing carbon-fluorine bonds. numberanalytics.comresearchgate.net

Reaction TypeUtility of this compoundResulting StructuresCitation
Cycloaddition Reactions Acts as a dienophile or dipolarophile.Synthesis of fluorinated heterocyclic compounds. numberanalytics.com
Substitution Reactions Reacts with nucleophiles.Formation of fluorinated vinylidene derivatives and other fluorinated derivatives.
Oxidation Can be oxidized to other valuable intermediates.Forms products like difluorovinylidene and tetrafluorobutatriene.

Synthetic Utility in Agrochemical and Specialty Chemical Production

The introduction of fluorine is a well-established strategy in the development of modern agrochemicals. sigmaaldrich.com Fluorinated compounds often exhibit enhanced biological activity and improved performance compared to their non-fluorinated counterparts. sigmaaldrich.com As a building block, this compound and its derivatives can be used in the synthesis of complex molecules for agrochemical applications. ontosight.ai

The precision and purity of chemical intermediates are critical as they directly affect the efficacy of the final agricultural products. framochem.comvandemark.com The synthesis of these specialty chemicals often involves multi-step processes where building blocks containing the desired functionalities are incorporated. uni-muenster.deframochem.com The use of fluorinated building blocks is part of a broader trend in the agrochemical and pharmaceutical industries to create more effective and stable molecules. sigmaaldrich.comnih.gov Organofluorine compounds are now integral to a significant portion of licensed herbicides and other crop protection products. sigmaaldrich.com

Role in the Synthesis of Nanostructured Materials

This compound (C₂F₂) serves as a significant precursor in the development of advanced fluorinated materials, including nanostructured polymers and nanoparticles. Its high reactivity, stemming from the carbon-carbon triple bond and the presence of electronegative fluorine atoms, makes it a valuable building block for materials with unique electronic, thermal, and chemical properties. scribd.com

Research has demonstrated that this compound is a key component in creating fluoropolymers analogous to polyacetylene. scribd.com These materials are of considerable interest in materials science for their potential in electronics and photonics, where specific conductive and optical characteristics are required. However, the high instability and explosive nature of this compound gas have historically presented significant challenges to its direct polymerization. springernature.comresearchgate.net Early attempts to polymerize this compound by warming it from low temperatures resulted in materials with irregular structures, incorporating various CF, CF₂, and CF₃ groups, rather than the desired conjugated poly(this compound). researchgate.net

To overcome these challenges, innovative synthetic routes have been developed. One successful approach involves the use of mechanochemistry to synthesize a stable, gold-colored, semiconducting fluorinated polyacetylene. springernature.comresearchgate.net This method utilizes the force-induced isomerization of a specially designed fluorinated ladderene polymer, which "unzips" to form the desired fluorinated polyacetylene—a material that had been sought after for decades but was inaccessible by conventional thermal or photochemical methods. springernature.com This novel synthesis produces a material with greater air stability compared to traditional polyacetylene. springernature.com

Another area of research focuses on the synthesis of polyfluoro(silyl)acetylene nanoparticles. In this method, fluoro(silyl)acetylenes react with triethylamine (B128534) to produce nanometer-sized, cubic fine particles. These nanoparticles exhibit good dispersibility and stability in various solvents and show distinct absorption and emission spectra related to the conjugated units in the polymer's main chain. thieme-connect.de The unique properties of these fluorinated nanoparticles suggest potential applications in advanced materials, including non-stick coatings and biomedical imaging. wikipedia.org

The development of these nanostructured materials relies on the unique reactivity of fluorinated alkynes. The incorporation of fluorine atoms into the polymer backbone can lead to enhanced thermal stability, chemical resistance, and specific electronic properties, making these materials valuable for high-performance applications. wikipedia.org

Table 1: Synthesis Methods for this compound-Related Nanostructured Materials

MethodPrecursor(s)ProductKey CharacteristicsSource(s)
Mechanochemical IsomerizationFluorinated ladderene polymerFluorinated polyacetyleneAir-stable, semiconducting, gold-colored solid springernature.com, researchgate.net
Amine-induced PolymerizationFluoro(silyl)acetylenes, triethylaminePolyfluoro(silyl)acetylene nanoparticlesNanometer-sized cubic particles, good dispersibility, stable in solvents thieme-connect.de

Environmental Chemistry Research

The environmental fate and impact of this compound are primarily dictated by its high reactivity and instability. springernature.comthieme-connect.de While specific, in-depth studies on its environmental degradation pathways and role in pollutant breakdown are not extensively detailed in publicly available literature, its chemical nature allows for informed predictions regarding its behavior in environmental systems.

Studies on Degradation and Transformation in Environmental Systems

This compound is a highly reactive and unstable compound, particularly in comparison to its non-fluorinated analog, acetylene. springernature.comthieme-connect.de It is stable in the gaseous phase only under low pressure and is known to be explosive under certain conditions. scribd.comthieme-connect.de At low temperatures, such as that of liquid nitrogen, it slowly transforms into tetrafluorobutatriene. wikipedia.org This inherent instability suggests that this compound is unlikely to persist in the environment for extended periods.

The environmental fate of chemical compounds is often determined by their reactions with atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). csf.bc.ca For unsaturated compounds like alkynes, reactions with these oxidants are typically rapid. Although specific kinetic data for the reaction of this compound with these atmospheric species is scarce, the general principles of atmospheric chemistry suggest that the carbon-carbon triple bond would be susceptible to attack, leading to rapid degradation. nih.govmit.edu The strength of the carbon-fluorine bond suggests that degradation would likely proceed via oxidation or addition reactions at the triple bond rather than through C-F bond cleavage. wikipedia.org

Role in the Breakdown of Specific Pollutants

The high reactivity of this compound has led to suggestions that it could play a role in the breakdown of certain pollutants. Its ability to act as a reactive intermediate could theoretically be harnessed for the degradation of persistent organic pollutants (POPs), which are chemicals resistant to environmental degradation. nih.govcdc.gov

One potential mechanism is reductive defluorination. While perfluorinated alkanes are generally inert, they can be susceptible to one-electron-transfer reactions that lead to defluorination. thieme-connect.de Highly reactive species can facilitate the degradation of stable fluorinated compounds. However, research into using this compound specifically for the degradation of pollutants like polychlorinated biphenyls (PCBs) or other halogenated compounds is not well-documented in the available literature. researchgate.net The practical application of such a highly explosive and unstable compound for environmental remediation would present significant safety and handling challenges. scribd.comspringernature.com

Challenges and Future Directions in Difluoroacetylene Research

Overcoming Synthetic Barriers and Scalability Limitations

The synthesis of difluoroacetylene is notoriously difficult due to its high reactivity and tendency to decompose explosively. Early methods, such as high-temperature vacuum pyrolysis, produced the compound in low yields alongside hazardous byproducts. While progress has been made, significant barriers to producing large, usable quantities of pure this compound remain.

Current synthetic strategies each present a trade-off between yield, purity, safety, and scalability. Methods involving laser decomposition, fluorination with reagents like diethylaminosulfur trifluoride (DAST), and zinc dehalogenation have been explored. Laser-based methods, for instance, can offer high purity but are not easily scalable for industrial production. The high cost of starting materials and the need for specialized equipment for handling highly reactive and potentially toxic compounds also present economic hurdles to large-scale synthesis. kindle-tech.comhuarenscience.com

Future research must focus on developing more robust, safer, and economically viable synthetic routes. Key challenges include:

Improving Yield and Purity: Developing synthetic protocols that maximize the conversion to this compound while minimizing the formation of dangerous or difficult-to-separate byproducts.

Enhancing Scalability: Transitioning from laboratory-scale synthesis, which often relies on techniques like cryogenic trapping, to methods suitable for industrial production remains a major challenge. kindle-tech.comcpur.in

Ensuring Safety: Mitigating the explosive nature of this compound is paramount for any practical application.

A comparative analysis of existing methods highlights these trade-offs:

MethodTypical Yield (%)Purity (%)ScalabilityPrimary Safety Concern
Laser Decomposition60–7589–93LowExplosive byproducts
DAST Fluorination70–8595–98ModerateReagent toxicity
Zn Dehalogenation30–3575–80HighLow

Overcoming these limitations may involve the development of novel catalytic systems or flow chemistry approaches that can generate and immediately use this compound in situ, thus avoiding the hazards of isolation and storage.

Exploration of Novel Reactivity and Uncharted Reaction Manifolds

This compound's high reactivity stems from the electron-withdrawing nature of the fluorine atoms and the inherent strain of the carbon-carbon triple bond. ontosight.aiacs.org This reactivity has been harnessed in cycloadditions, polymerizations, and nucleophilic addition reactions. ontosight.ai For example, it can be oxidized to produce difluorovinylidene and tetrafluorobutatriene, which are themselves valuable synthetic intermediates.

However, the full scope of its chemical behavior remains largely unexplored. A significant future direction is the investigation of "uncharted reaction manifolds"—exploring how different reaction conditions can lead to divergent and novel product outcomes. ustc.edu.cncornell.edu Research has shown that even subtle changes in a reaction system can open up entirely new chemical pathways. ustc.edu.cn For this compound, this could involve:

Metal-Catalyzed Transformations: Exploring how different transition metals can mediate novel C-F bond activations or cross-coupling reactions involving the this compound core. researchgate.net

Radical Chemistry: Investigating its behavior in radical chain reactions, potentially leading to new fluorinated polymers or complex molecules.

[3+2] Cycloaddition Reactions: Theoretical studies suggest that the polar character of this compound makes it a promising candidate for certain cycloadditions, such as with nitrones, potentially leading to complex heterocyclic structures. researchgate.net

The facile polymerization of this compound into fluoropolymers analogous to polyacetylene is a key area of interest, driven by the unique electronic properties these materials are predicted to have. acs.org Understanding how to control this polymerization and exploring copolymerization with other monomers could lead to a new class of functional materials.

Development of Advanced In Situ Characterization Methods

Due to its extreme instability, this compound is a classic example of a reactive intermediate—a short-lived, high-energy molecule that quickly transforms into a more stable species. lumenlearning.com Characterizing such transient compounds is a major challenge and often requires specialized techniques. nih.gov Early structural confirmation relied on methods like cryogenic trapping and matrix isolation combined with high-resolution infrared and NMR spectroscopy.

Future progress in understanding and controlling the reactivity of this compound is intrinsically linked to the development of more advanced in situ characterization techniques. These methods aim to study the molecule in real-time under reaction conditions. This allows researchers to observe reaction intermediates, identify active sites, and understand reaction mechanisms without isolating the unstable species. eolss.net

Key techniques that could be further developed and applied to this compound chemistry include:

Advanced Spectroscopy: Using techniques like time-resolved infrared and Raman spectroscopy to monitor vibrational changes during a reaction. rsc.org High-pressure X-ray photoelectron spectroscopy (XPS) could provide information on the electronic state of catalysts and intermediates. rsc.org

Mass Spectrometry: In situ mass spectrometry can detect gaseous reaction products in real-time, providing kinetic data and helping to elucidate reaction pathways. ugent.beresearchgate.net

Cryogenic Electron Microscopy (Cryo-EM): While typically used for biological macromolecules, advancements in cryo-EM could potentially be adapted to trap and visualize reactive small-molecule complexes at cryogenic temperatures.

By combining these in situ methods, researchers can build a more complete picture of how this compound forms, reacts, and polymerizes, which is essential for designing more efficient syntheses and novel applications. eolss.net

Computational Design and Prediction of New this compound-Based Materials

Computational chemistry provides a powerful tool for exploring the potential of this compound without the need for hazardous and difficult experiments. findaphd.com Theoretical studies have already been employed to predict the properties of materials derived from this compound. For example, quantum-chemical studies using Density Functional Theory (DFT) have investigated the electronic structure of poly(this compound). researchgate.netbilkent.edu.tr These calculations predict that the polymer could be a valuable n-type semiconductor material due to its high electron affinity and that it may adopt a planar structure in the solid state, which is crucial for electronic conductivity. researchgate.net

The future of this field lies in leveraging more advanced computational tools for the rational design of new materials. This includes:

Machine Learning (ML) and AI: ML models, particularly graph convolutional neural networks (GCNNs), are increasingly used to accelerate materials discovery by predicting properties from molecular structures. frontiersin.orgmdpi.com These models can be trained on existing data to predict the electronic and physical properties of hypothetical this compound-based polymers and oligomers, allowing for high-throughput screening of potential candidates. chemrxiv.org

Multi-scale Modeling: Integrated computational materials engineering (ICME) approaches can link models across different scales, from the quantum mechanical level (DFT) to macroscopic properties. osti.gov This would allow for the design of a material with a specific, desired function, such as high corrosion resistance or specific electronic behavior.

Reaction Pathway Prediction: Computational tools can be used to map out potential reaction manifolds, predicting activation barriers and identifying the most likely products under different conditions, guiding experimental efforts toward uncharted areas of reactivity. researchgate.net

The synergy between computational prediction and experimental validation will be crucial for efficiently exploring the vast chemical space offered by this compound and designing next-generation materials. findaphd.com

Predicted Property of Poly(this compound)Computational MethodImplicationReference
High Electron AffinityHartree-Fock, DFTPotential as n-type semiconductor material researchgate.netbilkent.edu.tr
Planar All-Trans GeometryDFT, MP2Potentially high on-chain mobility of electrons and holes researchgate.netbilkent.edu.tr
p- and n-dopableDFTTunable electronic conductivity researchgate.net

Integration of this compound Chemistry into Broader Chemical Syntheses

Ultimately, the value of this compound will be determined by its utility as a building block in the synthesis of more complex and functional molecules. thieme-connect.de Its ability to introduce the unique F-C≡C-F motif into larger structures is of great interest for fields ranging from materials science to pharmaceuticals. ontosight.ai The integration of this compound chemistry into the broader practice of organic synthesis represents a significant long-term goal. nobelprize.org

Future research will likely focus on several key areas:

Fluorinated Polymers: Moving beyond simple homopolymers to create complex copolymers with tailored electronic and physical properties. ontosight.ai This could involve alternating this compound units with other monomers to fine-tune the band gap and stability of the resulting materials. researchgate.net

Pharmaceuticals and Agrochemicals: The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability and binding affinity. This compound could serve as a novel scaffold or building block for creating complex fluorinated bioactive molecules.

Complex Molecule Synthesis: Developing methodologies where this compound, likely generated in situ, can be reliably used in multi-step syntheses. This requires robust and predictable reactions that are compatible with a wide range of other functional groups.

The development of "dynamic combinatorial chemistry" (DCC) offers an intriguing paradigm where building blocks react reversibly to form a library of compounds. wiley-vch.de While challenging, applying such a concept to a reactive species like this compound could, in principle, allow for the discovery of unexpected and highly stable host-guest complexes or self-assembling structures. The successful integration of this compound into the synthetic chemist's toolbox will depend on overcoming the synthetic and handling challenges outlined previously, transforming it from a chemical curiosity into a versatile and valuable reagent.

Q & A

Q. What are the established experimental methods for synthesizing difluoroacetylene, and how are impurities controlled?

this compound is synthesized via laser-induced decomposition of trans-1,2-difluorodiiodoethene (t-DFDIE) using 248 nm KrF excimer laser irradiation. Products are analyzed via high-resolution FT-IR spectroscopy (0.03 cm⁻¹ resolution) to confirm purity and identify byproducts like cis-DFDIE . Contamination risks arise from incomplete decomposition or iodine recombination, requiring strict control of laser fluence and reaction chamber conditions.

Q. How can thermodynamic stability be assessed using computational chemistry?

Enthalpies of formation (ΔfH°) are calculated via atomization energy schemes or isodesmic reactions. For C₂F₂(g), the Active Thermochemical Tables (ATcT) report ΔfH° = 5.67 ± 0.63 kJ/mol, validated against experimental data from ionization potential measurements and fluorocarbon analogs . Key steps include:

  • Basis sets (e.g., correlation-consistent cc-pVTZ) for electron correlation.
  • Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to balance accuracy and computational cost .
PropertyValue (C₂F₂)Method/Source
ΔfH° (gas phase)5.67 ± 0.63 kJ/molATcT
Ionization Potential~10.5 eVPhotoelectron spectroscopy

Q. What spectroscopic techniques are optimal for characterizing C₂F₂’s vibrational modes?

Infrared (IR) spectroscopy coupled with coupled cluster theory (CCSD(T)) and anharmonic corrections identifies key modes:

  • C–F asymmetric stretch : Predicted at 1260 cm⁻¹ (intensity ~300 km/mol) .
  • C≡C stretch : Overlaps with fluorinated analogs but distinguishable via isotopic substitution (e.g., ¹³C labeling) .

Advanced Research Questions

Q. How do electron-impact cross sections for C₂F₂ compare to acetylene (C₂H₂) and tetrafluoroethylene (C₂F₄)?

The R-matrix method (low-energy) and spherical complex optical potential (SCOP, high-energy) predict:

  • Elastic cross sections : C₂F₂ exhibits a shape resonance at 5.86–6.49 eV due to 2Πg symmetry, contrasting with C₂H₂’s resonance at ~2.5 eV .
  • Momentum transfer : Fluorination reduces cross-section magnitude by 30–40% compared to C₂H₂, attributed to electron-withdrawing F atoms .
MoleculeResonance Energy (eV)Cross Section (10⁻¹⁶ cm²) at 10 eV
C₂F₂5.86–6.4912.5
C₂H₂2.518.2
C₂F₄7.19.8

Q. What computational strategies resolve contradictions in C₂F₂’s electronic excited states?

Discrepancies between photoelectron spectroscopy (PES) and equation-of-motion CCSD (EOM-CCSD) arise from:

  • Dynamic correlation : Neglected in Hartree-Fock-based PES interpretations. Multi-reference methods (CASSCF) improve accuracy for open-shell cations .
  • Vibronic coupling : Non-adiabatic effects in the 2B2g state require Franck-Condon simulations with Duschinsky matrix adjustments .

Q. How does fluorination alter carbene reactivity in C₂F₂ compared to methylene?

Electrophilicity at the carbene carbon is reduced in C₂F₂ (+0.23 charge) vs. methylene (-0.11) due to fluorine’s inductive electron withdrawal. This stabilizes C₂F₂ but lowers reactivity in cycloadditions. Methods:

  • Natural Bond Orbital (NBO) analysis for charge distribution .
  • Transition state modeling (e.g., URVA) for chelotropic reaction barriers .

Methodological Guidance

Q. What experimental design considerations apply to C₂F₂’s low-temperature matrix isolation?

  • Matrix selection : Argon or neon matrices minimize interactions with C₂F₂’s electrophilic carbene.
  • Laser power : <10 mJ/cm² to prevent multiphoton decomposition .
  • IR calibration : Use CO or N₂O as internal standards for wavenumber accuracy .

Q. How to reconcile discrepancies between computational and experimental IR spectra?

  • Anharmonic corrections : VPT2 (Vibrational Perturbation Theory) accounts for mode coupling.
  • Basis set effects : Augment cc-pVQZ with diffuse functions for fluorine polarization .

Data Contradiction Analysis

Q. Why do DFT and CCSD(T) yield conflicting geometries for C₂F₂?

  • Functional bias : Pure functionals (e.g., LDA) overestimate bond shortening in C≡C. Hybrid functionals (e.g., B3LYP) mitigate this but require empirical dispersion corrections .
  • Static correlation : Multi-reference methods (e.g., CASPT2) are critical for linear carbenes .

Q. How to validate cross-section data for plasma etching applications?

  • Benchmarking : Compare R-matrix predictions for C₂H₂/C₂F₄ with experimental swarm data .
  • Uncertainty quantification : Propagate basis set and correlation energy errors via Monte Carlo sampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.